3-海藻糖胺

描述

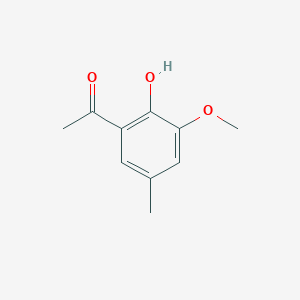

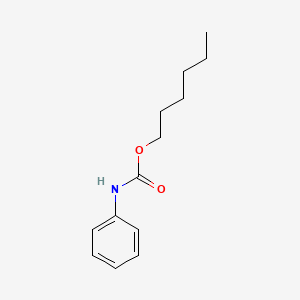

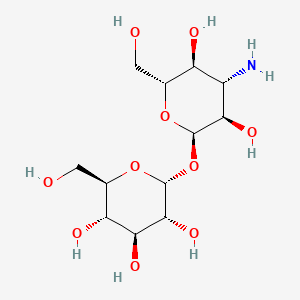

3-Trehalosamine is an amino sugar in which a hydroxyl group of trehalose is replaced with an amino group . It is also known as 3-amino-3-deoxy-alpha-D-glucopyranosyl-alpha-D-glucopyranoside .

Synthesis Analysis

A general strategy for the diverse synthesis of disaccharide aminoglycosides, including 3-trehalosamine, has been developed . The key step for the synthesis was the glycosylation coupling of a stereodirecting donor with a configuration-stable TMS glycoside acceptor . Either the donor or acceptor could be substituted with an azido group .Molecular Structure Analysis

The chemical structure of 3-Trehalosamine was identified as α-D-glucopyranosyl-(1 → 1’)-3’-amino-3’-deoxy-β-D-glucopyranoside based on spectroscopic analysis .Chemical Reactions Analysis

The key step for the synthesis of 3-Trehalosamine was the glycosylation coupling of a stereodirecting donor with a configuration-stable TMS glycoside acceptor .科学研究应用

合成和抗生素应用

- 化学酶促合成:海藻糖胺(2-氨基-2-脱氧-α,α-d-海藻糖)使用化学酶促工艺合成,这比化学合成方法更有效率。此工艺使用海藻糖合成酶(TreT)进行糖基化,使其成为大规模生产的可行方法。合成的海藻糖胺对结核分枝杆菌表现出抗菌活性,并作为分枝杆菌成像探针的前体 (Groenevelt 等人,2018)。

生物稳定性和保护活性

- 高生物稳定性:3-海藻糖胺是一种海藻糖类似物,由于其对海藻糖酶水解的抗性而具有高生物稳定性。它显示出比海藻糖更好或相当的保护活性,并在中性 pH 值附近表现出高缓冲能力。其化学可改性性允许生产各种衍生物用于不同应用,包括分枝杆菌染色和作为膜蛋白研究中的潜在候选药物 (和田等人,2022)。

抗菌特性

- 分离和抗菌活性:从解淀粉芽孢杆菌中分离出一种新型化合物,α-d-葡萄糖吡喃糖基-(1→1')-3'-氨基-3'-脱氧-β-d-葡萄糖吡喃糖苷(α,β-3-海藻糖胺),并发现它具有广谱抗菌活性。最低抑菌浓度 (MIC) 值表明其作为杀菌剂对各种革兰氏阳性菌和革兰氏阴性菌的潜力 (王等人,2020)。

合成类似物和衍生物

- 类似物的不同合成:合成了一系列具有各种结合基序的海藻糖胺类似物库,用于针对病原体的检测。这展示了海藻糖胺作为针对不同病原体产生多种化合物的支架的多功能性 (惠和昌,2002)。

潜在治疗应用

- 神经退行性疾病的治疗效用:海藻糖,包括海藻糖胺,显示出作为与蛋白质错误折叠相关的神经退行性疾病的疾病改良治疗的潜力。系统综述表明其在增强自噬、蛋白质重折叠和激活各种神经保护途径中的作用 (Yap 等人,2022)。

在细胞保存和冷冻保护中的应用

- 细胞的冷冻保护试剂:海藻糖胺作为冷冻保护试剂的作用很显着,特别是在低温保存血小板和其他细胞方面。此应用在医学和生物学领域对于敏感生物材料的储存和运输具有重要意义 (王等人,2015)。

对衰老和寿命的影响

- 模式生物中寿命的延长:在秀丽隐杆线虫等模式生物中的研究表明,海藻糖胺可以通过抵消破坏蛋白质稳态的内部或外部应激来延长寿命。它还表明在与年龄相关的疗法中的潜在应用 (本田等人,2010)。

作用机制

未来方向

Inhibition of the trehalosamine catalytic shift is a viable strategy to target Mycobacterium tuberculosis persisters . The natural product 2-trehalosamine exhibited the highest potency and significantly potentiated first- and second-line TB drugs in broth culture and macrophage infection assays . This suggests that trehalosamine analogues could be advanced as potential adjunctive therapeutics for investigating and targeting mycobacterial persistence .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO10/c13-5-6(16)3(1-14)21-11(8(5)18)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5+,6-,7-,8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNBYBTUSOVUMK-PNKJYEMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996564 | |

| Record name | Hexopyranosyl 3-amino-3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75060-25-2 | |

| Record name | 3-Trehalosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075060252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexopyranosyl 3-amino-3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。